1H-indole-2-carbohydrazide

Overview

Description

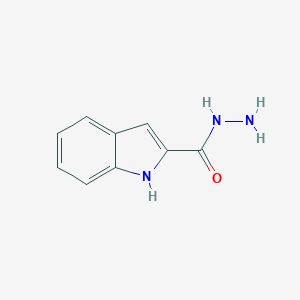

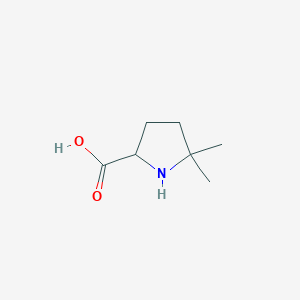

1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C9H9N3O . It is used in laboratory settings and has been the subject of various research studies .

Synthesis Analysis

The synthesis of 1H-indole-2-carbohydrazide derivatives involves the reaction of methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate with hydrazine monohydrate 99%. The aldol condensation of the resulting compound with aromatic aldehydes leads to the formation of the title compounds .

Molecular Structure Analysis

The proposed chemical structures of all compounds were confirmed by their 1H NMR, 13C NMR, IR, and HRMS data .

Chemical Reactions Analysis

The indole carbohydrazide was converted to 2-triazolylindoles which acted as starting materials for several indole derivatives. A number of new indole derivatives were also prepared and structurally confirmed .

Physical And Chemical Properties Analysis

1H-indole-2-carbohydrazide has a molecular weight of 175.19 g/mol. It has 3 hydrogen bond donors and 2 hydrogen bond acceptors. Its exact mass and monoisotopic mass are 175.074561919 g/mol. It has a topological polar surface area of 70.9 Ų .

Scientific Research Applications

Antiproliferative Activities

1H-indole-2-carbohydrazide: derivatives have been evaluated for their antiproliferative activities against cancer cells. They are studied for their potential to destabilize microtubules, which is crucial in cancer therapy as it can inhibit cell division and induce apoptosis in cancer cells .

Anti-Platelet Aggregation

Derivatives of 1H-indole-2-carbohydrazide have been synthesized and tested for anti-platelet aggregation activity. This is significant in preventing thrombosis, which can lead to cardiovascular diseases .

Anticholinesterase Enzyme Inhibition

Some derivatives, such as Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide, have shown promising results in anticholinesterase enzyme inhibition assays. This is relevant in the treatment of neurodegenerative diseases like Alzheimer’s .

Mechanism of Action

Target of Action

1H-Indole-2-carbohydrazide, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The interaction of 1H-indole-2-carbohydrazide with its targets results in a variety of changes. For instance, certain derivatives of indole-2-carbohydrazide have been found to inhibit platelet aggregation induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen . This suggests that these compounds may exert their activities through binding to more than one receptor on the platelets surface .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways . For example, certain indole-2-carbohydrazide derivatives have been found to have antioxidant properties , suggesting that they may affect pathways related to oxidative stress.

Pharmacokinetics

It is known that the physicochemical parameters of indole derivatives can influence their observed activities . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1H-indole-2-carbohydrazide could have an impact on its bioavailability.

Result of Action

The molecular and cellular effects of 1H-indole-2-carbohydrazide’s action can vary depending on the specific derivative and target. For example, certain indole-2-carbohydrazide derivatives have been found to inhibit platelet aggregation , suggesting that they may have a role in preventing thrombotic disorders. Other derivatives have been found to have antioxidant properties , suggesting that they may help to protect cells from oxidative damage.

Action Environment

The action, efficacy, and stability of 1H-indole-2-carbohydrazide can be influenced by a variety of environmental factors. For example, unhealthy physical conditions, ageing or a stressful environment can decrease or even eliminate the scavenging ability of the endogenous antioxidants . This suggests that the effectiveness of 1H-indole-2-carbohydrazide could be influenced by the individual’s health status and environment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLFRQHFFVRYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282941 | |

| Record name | 1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indole-2-carbohydrazide | |

CAS RN |

5055-39-0 | |

| Record name | 5055-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5055-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5055-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

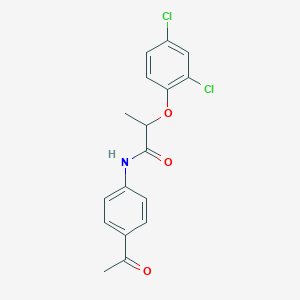

Q1: How does 1H-indole-2-carbohydrazide derivative, IHZ-1, exert its anticancer effects?

A1: Research suggests that IHZ-1, or 5-chloro-N′-(2,4-dimethoxybenzylidene)-1H-indole-2-carbohydrazide, induces apoptosis and autophagy in hepatocellular carcinoma cells. [] This effect is mediated by the generation of reactive oxygen species (ROS), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway and subsequent apoptosis. [] Importantly, IHZ-1 inhibits the mammalian target of rapamycin complex 1 (mTORC1) kinase activity without activating AKT, which is associated with JNK/IRS-1 activation. []

Q2: Does IHZ-1 affect autophagy in cancer cells?

A2: Yes, studies show that IHZ-1 treatment enhances autophagy in hepatocellular carcinoma cells. [] This autophagic effect is linked to ROS/JNK pathway activation, and inhibiting either ROS/JNK signaling or autophagy reduces the IHZ-1-induced apoptosis. []

Q3: Are there other 1H-indole-2-carbohydrazide derivatives with anticancer potential?

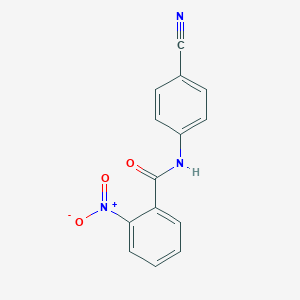

A3: Yes, a study explored 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives and identified compound 12A as a potent inducer of methuosis, a form of non-apoptotic cell death characterized by cytoplasmic vacuolization. []

Q4: What makes compound 12A unique in its anticancer activity?

A4: Compound 12A selectively induces methuosis in various cancer cell lines while exhibiting minimal toxicity towards human normal cells. [] This selectivity makes it a promising lead for further development as an anticancer agent.

Q5: How does compound 12A trigger methuosis in cancer cells?

A5: Research indicates that compound 12A induces the formation of cytoplasmic vacuoles derived from macropinosomes, not autophagosomes. [] These vacuoles might originate from the endoplasmic reticulum (ER) and are associated with ER stress. [] The mitogen-activated protein kinase (MAPK)/JNK signaling pathway is also involved in 12A-induced methuosis. []

Q6: Has the in vivo efficacy of compound 12A been investigated?

A6: Yes, compound 12A demonstrated significant tumor growth inhibition in a mouse xenograft model using the MDA-MB-231 breast cancer cell line. [] This finding further supports its potential as a novel anticancer agent.

Q7: Do 3-phenyl-1H-indole-2-carbohydrazide derivatives exhibit anticancer activity?

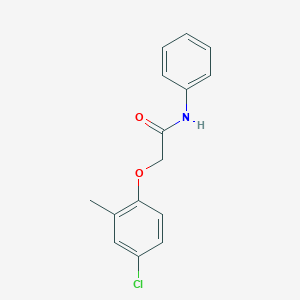

A7: Yes, research has identified 3-phenyl-1H-indole-2-carbohydrazide derivatives as potent tubulin inhibitors with anticancer properties. [] These compounds represent another promising avenue for developing novel anticancer therapeutics.

Q8: How do structural modifications of 1H-indole-2-carbohydrazide derivatives influence their biological activity?

A8: Studies on various 1H-indole-2-carbohydrazide derivatives have provided valuable insights into SAR. For instance, incorporating a phenyl ring with a lipophilic substituent at its para position, along with an alkyl moiety, was found to enhance the antiproliferative activity against breast cancer cell lines. [] These findings suggest that specific structural features can significantly impact the potency and selectivity of these compounds.

Q9: Do 1H-indole-2-carbohydrazide derivatives possess antimicrobial properties?

A9: Yes, several studies have reported the antimicrobial activity of 1H-indole-2-carbohydrazide derivatives. For example, 4-/5-/6-/7-nitro-N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides displayed promising antifungal and antibacterial activity. [] Similarly, a series of 5-substituted-N-(substituted-2H-[1,3]oxazino[6,5-b]quinolin-3(4H)-yl)-3-phenyl-1H-indole-2-carboxamides demonstrated activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Aspergillus niger, and Candida albicans. []

Q10: Have any 1H-indole-2-carbohydrazide derivatives shown anti-tuberculosis potential?

A10: Yes, the same series of 5-substituted-N-(substituted-2H-[1,3]oxazino[6,5-b]quinolin-3(4H)-yl)-3-phenyl-1H-indole-2-carboxamides mentioned above also exhibited anti-tuberculosis activity against Mycobacterium tuberculosis (H37Rv). []

Q11: What spectroscopic techniques are commonly employed to characterize 1H-indole-2-carbohydrazide derivatives?

A11: Researchers routinely utilize a combination of spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR) spectroscopy, 13C NMR spectroscopy, and high-resolution mass spectrometry (HR-MS) for structural elucidation of these compounds. [, ]

Q12: Have computational studies been conducted on 1H-indole-2-carbohydrazide derivatives?

A12: Yes, computational chemistry tools have been employed to gain further insights into these compounds. For instance, molecular docking studies have been used to predict potential binding modes and interactions with biological targets, such as tubulin, suggesting possible mechanisms of action. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)

![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)

![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)